molecular formula C13H19BrN2 B1517476 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline CAS No. 1094799-00-4

5-Bromo-2-(2-ethyl-1-piperidinyl)aniline

Cat. No. B1517476
M. Wt: 283.21 g/mol
InChI Key: ZCCQPLLXUHHISP-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethyl-1-piperidinyl)aniline is a chemical compound with the molecular formula C13H19BrN2 . It is listed under the CAS number 1094799-00-4 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-ethyl-1-piperidinyl)aniline consists of a bromine atom attached to the second carbon of an aniline ring, and a 2-ethyl-1-piperidinyl group attached to the fifth carbon of the aniline ring .

Scientific Research Applications

Piperidine derivatives, such as “5-Bromo-2-(2-ethyl-1-piperidinyl)aniline”, are significant in the field of pharmaceuticals . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

The synthesis of substituted piperidines is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of these compounds is crucial . The methods of synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

The pharmaceutical applications of synthetic and natural piperidines were covered in the literature . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were also discussed .

  • Pharmaceutical Industry

    • Piperidine derivatives are significant in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • The pharmaceutical applications of synthetic and natural piperidines were covered in the literature .
  • Drug Designing

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
  • Chemical Synthesis

    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The methods of synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Electrophilic Aromatic Substitution Reactions

    • Arylamines, such as “5-Bromo-2-(2-ethyl-1-piperidinyl)aniline”, are highly reactive in electrophilic aromatic substitution reactions .
    • The problems associated with carrying out electrophilic aromatic substitution reactions on arylamines can be circumvented by first converting the amine to an amide .
  • Diazonium Replacement Reactions

    • Arenediazonium salts, which can be formed from arylamines, can undergo various replacement reactions .
    • These reactions can be used to introduce different functional groups onto the aromatic ring .
  • Diazonium Coupling Reactions

    • Arenediazonium salts can also undergo coupling reactions with electron-rich aromatic rings of phenols and other arylamines .
    • These reactions can be used to synthesize azo compounds, which have applications in the dye industry .
  • Chromatography and Mass Spectrometry

    • This compound could potentially be used in chromatography or mass spectrometry applications . These techniques are used to separate, identify, and quantify matter. In the field of analytical chemistry, they are used for drug testing, food analysis, environmental monitoring, and much more .
  • Indole Derivatives

    • Although “5-Bromo-2-(2-ethyl-1-piperidinyl)aniline” is not an indole derivative, it’s worth noting that indole derivatives have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that other complex organic compounds, including piperidine derivatives, could have similar potential for diverse biological activities .
  • Elimination Reactions

    • As an alkyl halide, “5-Bromo-2-(2-ethyl-1-piperidinyl)aniline” could potentially be used in elimination reactions . These reactions are used in organic chemistry to form alkenes .

properties

IUPAC Name

5-bromo-2-(2-ethylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCQPLLXUHHISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-ethyl-1-piperidinyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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